N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide
Overview
Description
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative, which is a class of organic compounds that contains a five-membered ring containing both sulfur and nitrogen atoms. The purpose of
Mechanism of Action
The mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide involves the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell signaling pathways that promote cancer cell growth and survival. Additionally, this compound has been shown to induce the activation of caspases, which are enzymes that play a critical role in the process of apoptosis.
Biochemical and Physiological Effects:
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide has been shown to exhibit several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory and anti-oxidant activity. Studies have also shown that this compound can improve glucose metabolism and reduce insulin resistance, which may have potential applications in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. Additionally, this compound exhibits several other biochemical and physiological effects that may have potential applications in other areas of research. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide. One area of research is in the development of new cancer drugs based on this compound. Additionally, this compound may have potential applications in the treatment of other diseases such as diabetes and inflammation. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of scientific research.
Scientific Research Applications
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide has been investigated for its potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing cell death through apoptosis.
properties
IUPAC Name |
(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-25-17-9-4-14(5-10-17)6-11-19(24)23-20-22-13-18(26-20)12-15-2-7-16(21)8-3-15/h2-11,13H,12H2,1H3,(H,22,23,24)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTBXKPBBHFQPI-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.